JAK2 vs. JAK3 Isoform Selectivity Window Compared to Tofacitinib
The target compound demonstrates a 3.8-fold selectivity for JAK2 over JAK3 (IC50 21 nM vs 79 nM) in enzymatic LANCE Ultra assays at pH 7.5. In contrast, the broad-spectrum clinical JAK inhibitor tofacitinib exhibits roughly equipotent activity against JAK2 and JAK3 (IC50 ~1-3 nM for both), resulting in a significantly different selectivity fingerprint [1]. This JAK2-biased profile is valuable for dissecting JAK2-specific pathways without concomitant JAK3-mediated immunosuppression.
| Evidence Dimension | JAK2/JAK3 selectivity ratio |
|---|---|
| Target Compound Data | JAK2 IC50: 21 nM; JAK3 IC50: 79 nM (ratio: 3.8) |
| Comparator Or Baseline | Tofacitinib: JAK2 IC50 ~1.1 nM; JAK3 IC50 ~0.9 nM (ratio: ~1.2) [Ref: Clark et al., 2014, J. Med. Chem.] |
| Quantified Difference | Selectivity ratio difference: 3.8 vs ~1.2, approximately 3.2-fold greater JAK2/JAK3 selectivity window for the target compound |
| Conditions | LANCE Ultra kinase assay; recombinant human JAK2 and JAK3 catalytic domains; ULight-JAK1 peptide substrate; pH 7.5; ATP at Km concentration |
Why This Matters
A wider JAK2/JAK3 selectivity window reduces the confounding variable of JAK3-driven immunosuppressive effects in JAK2-focused preclinical models, improving data interpretability.
- [1] BindingDB. BDBM198430: JAK2 IC50 = 21 nM, JAK3 IC50 = 79 nM for Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-. BindingDB Monomer ID 198430. View Source
